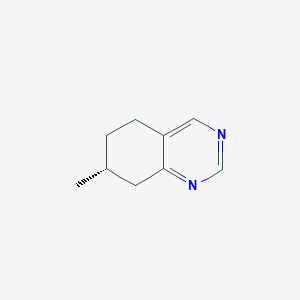
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has a variety of potential uses in the fields of pharmacology, biochemistry, and neuroscience. In
作用機序
The exact mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to increase the expression of glutamate transporters, which may help to reduce the excitotoxicity associated with neurodegenerative diseases.
生化学的および生理学的効果
Studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a variety of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and increase the expression of neurotrophic factors. Additionally, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound.
将来の方向性
There are many future directions for the study of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for this compound and the study of its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a promising compound with a wide range of potential applications in scientific research. Its potential as a therapeutic agent for various diseases, as well as its relatively low toxicity profile and ease of synthesis, make it an attractive option for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. Other methods include the use of palladium-catalyzed reactions and microwave-assisted synthesis.
科学的研究の応用
((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for various diseases. Recent studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYBLYYODSGFX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

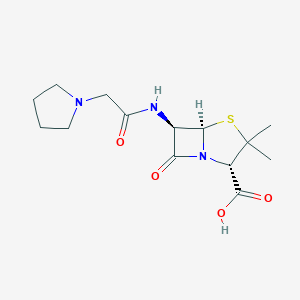
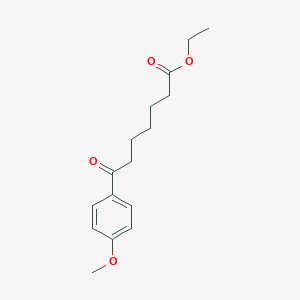
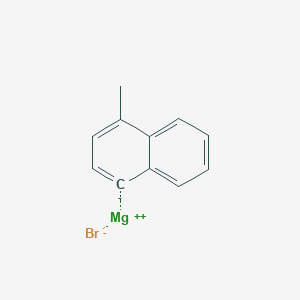
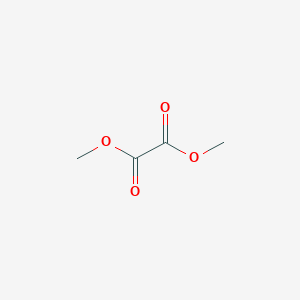
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
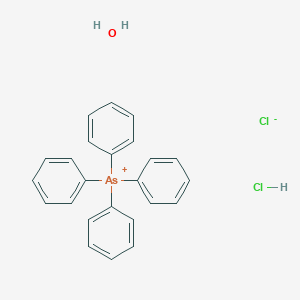
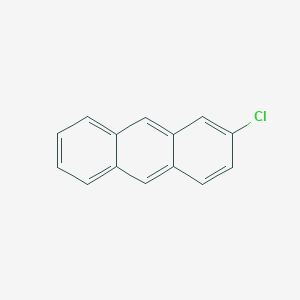
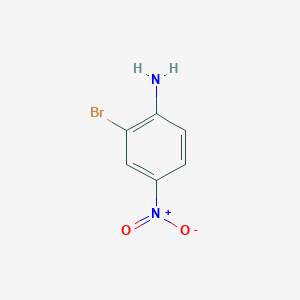
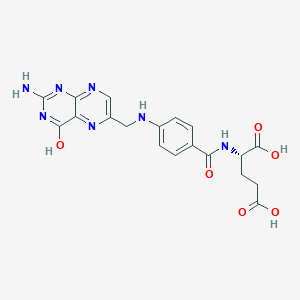
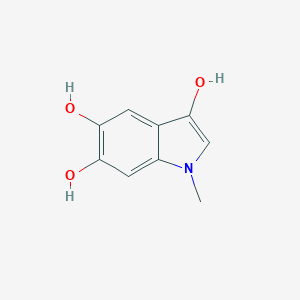
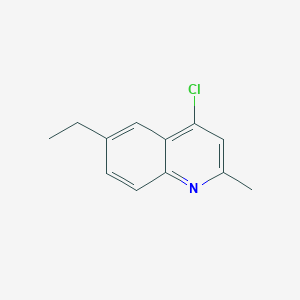
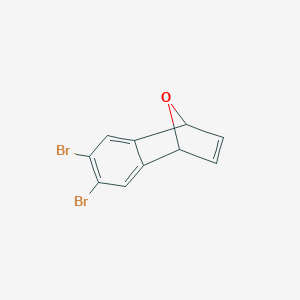
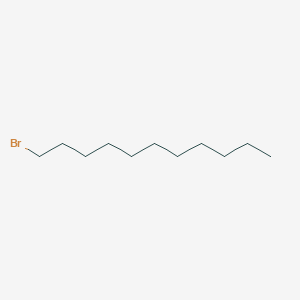
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)